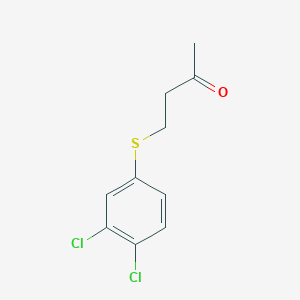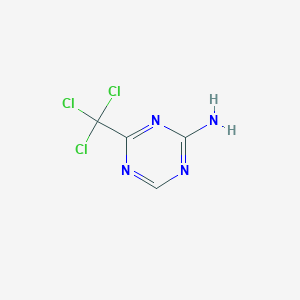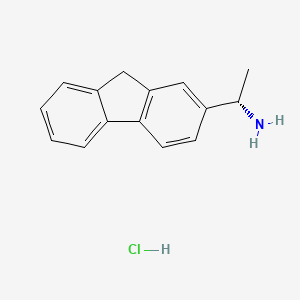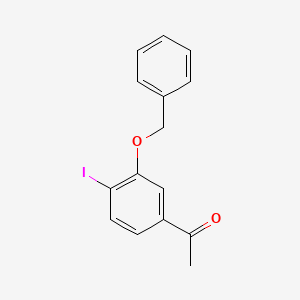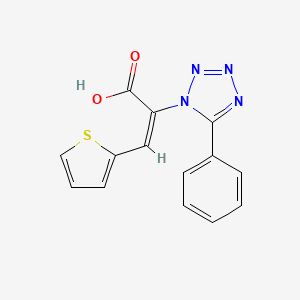
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid is a synthetic organic compound that features a tetrazole ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Coupling of the Rings: The final step involves coupling the tetrazole and thiophene rings through a suitable linker, such as a propenoic acid moiety, using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the double bond in the propenoic acid moiety, converting it to a single bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated propenoic acid derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Compounds with tetrazole rings are often explored for their potential as pharmaceutical agents due to their bioisosteric properties with carboxylic acids.
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties and can be studied for its potential use in treating infections.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to biological targets similarly to natural substrates.
類似化合物との比較
Similar Compounds
2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propenoic acid.
3-(thiophen-2-yl)prop-2-enoic acid: Lacks the tetrazole ring but has a similar thiophene and propenoic acid structure.
Uniqueness
The combination of the tetrazole and thiophene rings in 2-(5-phenyl-1H-1,2,3,4-tetrazol-1-yl)-3-(thiophen-2-yl)prop-2-enoic acid provides unique electronic properties that can be exploited in various applications, making it distinct from other similar compounds.
特性
分子式 |
C14H10N4O2S |
|---|---|
分子量 |
298.32 g/mol |
IUPAC名 |
(E)-2-(5-phenyltetrazol-1-yl)-3-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C14H10N4O2S/c19-14(20)12(9-11-7-4-8-21-11)18-13(15-16-17-18)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9+ |
InChIキー |
QFQXXYIFABZRMF-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NN=NN2/C(=C/C3=CC=CS3)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NN2C(=CC3=CC=CS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



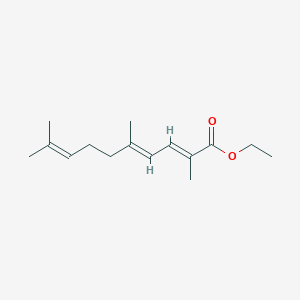
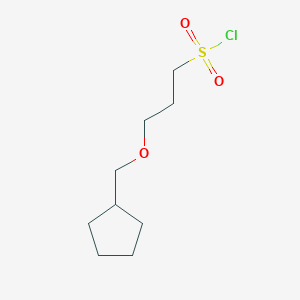
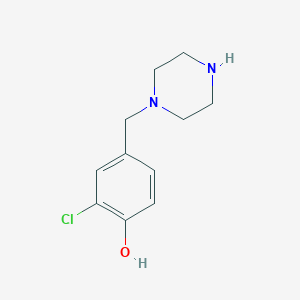
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
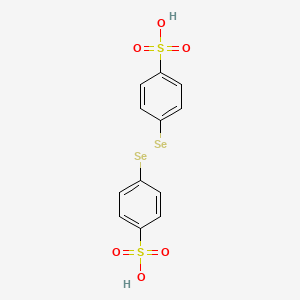
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)
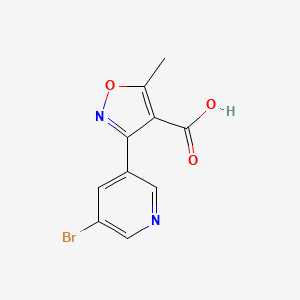
![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)

